molecular formula C13H15BClNO4 B1276753 1-Boc-5-chloro-1h-indole-2-boronic acid CAS No. 475102-12-6

1-Boc-5-chloro-1h-indole-2-boronic acid

Cat. No. B1276753
M. Wt: 295.53 g/mol
InChI Key: AHBMFEBTZKYPED-UHFFFAOYSA-N
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Description

1-Boc-5-chloro-1h-indole-2-boronic acid is a derivative of indolylboronic acid, which is a compound that has gained significant attention in the field of organic chemistry due to its versatility as a building block for various molecular architectures. The presence of the boronic acid group allows it to participate in reversible covalent interactions with molecules containing Lewis base donors such as sugars and amino acids . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, suggesting that the compound may be used in a protected form during chemical reactions.

Synthesis Analysis

The synthesis of indole derivatives often involves the use of boronic acids as intermediates or catalysts. For instance, boronic acid has been used to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Although the specific synthesis of 1-Boc-5-chloro-1h-indole-2-boronic acid is not detailed in the provided papers, the general methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is dynamic, which allows for the formation of various supramolecular structures. The dynamic covalent reactivity of boronic acids enables them to form tetraboronate derivatives and engage in H-bond recognition, adopting syn-syn conformations with complementary H-bonding acceptor partners . This dynamicity in the molecular structure is crucial for the formation of complex molecular nanostructures and polymeric materials .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. They can form boronic esters with reducing sugars in water, and these esters are stronger Lewis acids than the starting boronic acid . Additionally, boronic acids can act as catalysts, as seen in the synthesis of indole-3-acetic acids where they activate the α-hydroxy group in α-hydroxycarboxylic acid intermediates . Furthermore, boronic acids can promote site-selective conjugate addition reactions, as demonstrated in the synthesis of indole substituted twistenediones .

Physical and Chemical Properties Analysis

Boronic acids, including indolylboronic acid derivatives, are characterized by their ability to act as Lewis acids. Their pKa is around 9, but when they form tetrahedral boronate complexes, the pKa drops to approximately 7 . This property is significant for their interaction with various biological molecules and their application in molecular recognition. The reversible covalent complexes they form are useful in the detection and transport of saccharides and other molecules .

Scientific Research Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

  • Summary of Application: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound (like 1-Boc-5-chloro-1h-indole-2-boronic acid) and a halide with a palladium catalyst .
  • Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a halide in the presence of a palladium catalyst. The reaction conditions are mild and tolerant of many functional groups .
  • Results or Outcomes: This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .

2. Copper-Catalyzed Trifluoromethylation

  • Summary of Application: Copper-catalyzed trifluoromethylation is a reaction that introduces a trifluoromethyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
  • Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a copper catalyst and a source of trifluoromethyl groups .
  • Results or Outcomes: The outcome of this reaction is the introduction of a trifluoromethyl group into the organic compound, which can significantly alter the compound’s properties .

3. Palladium-Catalyzed Benzylation

  • Summary of Application: Palladium-catalyzed benzylation is a reaction that introduces a benzyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
  • Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a palladium catalyst and a source of benzyl groups .
  • Results or Outcomes: The outcome of this reaction is the introduction of a benzyl group into the organic compound, which can significantly alter the compound’s properties .

4. Homocoupling Reactions

  • Summary of Application: Homocoupling reactions are a type of chemical reaction where two identical organic compounds are joined together. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
  • Methods of Application: The specific methods of application can vary, but generally, two molecules of the boronic acid are combined under suitable conditions to form a dimer .
  • Results or Outcomes: This reaction is used in organic chemistry for the formation of symmetrical biaryl compounds .

5. Synthesis of Hydroxyquinones

  • Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
  • Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a phenylidonium ylide under suitable conditions .
  • Results or Outcomes: The outcome of this reaction is the formation of hydroxyquinones, which are important compounds in various fields of chemistry .

6. Indole Inhibitors of MMP-13

  • Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of indole inhibitors of MMP-13, which are potential treatments for arthritic disease .
  • Methods of Application: The specific methods of application can vary, but generally, the boronic acid is used as a building block in the synthesis of the indole inhibitors .
  • Results or Outcomes: The outcome of this reaction is the formation of indole inhibitors of MMP-13, which have potential therapeutic applications in the treatment of arthritic disease .

properties

IUPAC Name

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBMFEBTZKYPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400743
Record name [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-chloro-1h-indole-2-boronic acid

CAS RN

475102-12-6
Record name 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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